N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-12-3-2-4-14(9-12)24(22,23)18-10-15(21)19-8-5-13(11-19)20-16-6-7-17-20/h2-4,6-7,9,13,18H,5,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAPSSTVEBJDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC(C2)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Case Studies
A study synthesized novel triazole derivatives that showed promising antifungal activity against Candida species, with some compounds demonstrating greater efficacy than traditional antifungals like fluconazole . The structure of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide suggests similar potential due to the presence of the triazole moiety.
Research indicates that compounds containing triazole and sulfonamide groups exhibit significant antibacterial properties against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves inhibition of bacterial enzyme systems critical for survival.
Research Findings
In a comparative study of sulfonamide derivatives, several compounds demonstrated effective inhibition against bacterial growth . The incorporation of the triazole ring in this compound may enhance its antibacterial profile.
Mechanisms Explored
The compound's potential as an anticancer agent stems from its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. Triazole derivatives have been noted for their ability to inhibit specific kinases involved in cancer progression.
Case Studies
Recent studies have explored various triazole-containing compounds for their anticancer activities. For instance, certain derivatives have shown promising results in inhibiting tumor growth in preclinical models . The unique structure of this compound may provide a new scaffold for developing potent anticancer agents.
Summary Table of Applications
| Application Type | Mechanism | Notable Findings |
|---|---|---|
| Antifungal | Inhibits ergosterol synthesis | Greater efficacy than fluconazole observed in some derivatives |
| Antibacterial | Inhibits bacterial enzyme systems | Effective against E. coli and P. aeruginosa |
| Anticancer | Induces apoptosis; inhibits kinases | Promising results in preclinical cancer models |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazole ring, in particular, can bind to enzymes and receptors, influencing various biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Target Compound
- Core : 3-Methylbenzenesulfonamide.
- Linker : Oxoethyl group.
- Heterocycle : Pyrrolidine with 2H-1,2,3-triazol-2-yl at the 3-position.
- Functional Groups: Sulfonamide (polar), triazole (hydrogen-bond acceptor/donor).
Analog 2: Example 56 ()
- Core : Benzenesulfonamide.
- Heterocycle: Pyrazolo[3,4-d]pyrimidine and chromenone.
- Functional Groups : Sulfonamide, fluorophenyl, ketone.
Structural Comparison Table
Physicochemical Properties
- Melting Point : Analog 2 () exhibits a high melting point (252–255°C) due to sulfonamide crystallinity and aromatic stacking . The target compound may share similar thermal stability.
- Molecular Weight : Estimated to be ~400–450 g/mol (between Analog 1 and Analog 2’s 603 g/mol ).
- Solubility : Sulfonamide and triazole groups enhance aqueous solubility compared to Analog 1’s hydroxyl/amide combination.
Biological Activity
N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 362.43 g/mol |
| CAS Number | 2034409-63-5 |
This compound primarily interacts with specific enzymes and receptors within biological systems. The triazole moiety is known to enhance the compound's ability to bind to biological targets, influencing various biochemical pathways.
Target Enzymes and Receptors
- Carbonic Anhydrase Inhibition : Similar sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues .
- Endothelin Receptor Modulation : Some studies indicate that sulfonamide derivatives can act as endothelin receptor antagonists, potentially affecting cardiovascular dynamics .
Cardiovascular Effects
A study examining the effects of benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models revealed significant insights into their cardiovascular impacts. The results indicated that certain derivatives could lower coronary resistance and perfusion pressure effectively:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 | Decreased |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Most significant decrease |
| 2-hydrazinocarbonyl-benzenesulfonamide | 0.001 | Moderate decrease |
This data suggests that derivatives of the compound may be beneficial in treating conditions related to high blood pressure and cardiac hypertrophy .
Antimicrobial Activity
Triazole-containing compounds have been extensively studied for their antimicrobial properties. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell function, making it a candidate for further exploration in antimicrobial therapy.
Case Studies
- Case Study on Cardiovascular Impact : In a controlled study involving isolated rat hearts, researchers observed that administration of N-(4-nitro-phenyl)-benzene-sulfonamide significantly reduced perfusion pressure compared to controls. This effect was attributed to enhanced vasodilation mediated by calcium channel interactions .
- Antimicrobial Efficacy : A series of in vitro tests demonstrated that triazole-based compounds exhibited potent activity against various bacterial strains, suggesting their potential use as novel antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis typically involves coupling pyrrolidine-triazole intermediates with sulfonamide moieties. Key steps include:
Heterocycle formation : Cyclization of triazole-pyrrolidine precursors under rhodium catalysis (e.g., Rh(II) carboxylates) to stabilize reactive intermediates .
Sulfonamide coupling : Use of nucleophilic substitution or amidation reactions, requiring anhydrous solvents (e.g., DMF) and bases (e.g., K₂CO₃) .
-
Optimization :
-
Temperature control (e.g., 0–60°C) to minimize side reactions.
-
Solvent choice (e.g., ethanol for polar intermediates, dichloromethane for non-polar steps) .
-
Purity monitoring via TLC or HPLC at each step .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Triazole formation | Rh₂(OAc)₄ | DCM | 25°C | 65–75 |
| Sulfonamide coupling | EDCI/HOBt | DMF | 0–5°C | 50–60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?
- Methodology :
- NMR :
- ¹H/¹³C NMR for confirming pyrrolidine-triazole connectivity and sulfonamide substitution patterns. Key signals:
- Pyrrolidine protons at δ 3.2–4.0 ppm (multiplet).
- Triazole protons as sharp singlets (δ 7.5–8.2 ppm) .
- Pitfall: Overlapping signals due to conformational flexibility; use 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and rule out adducts .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect residual solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the triazole-pyrrolidine-sulfonamide scaffold?
- Methodology :
- Analog synthesis : Modify substituents on the triazole (e.g., alkyl vs. aryl groups) and sulfonamide (e.g., methyl vs. trifluoromethyl) to test electronic/hydrophobic effects .
- Biological assays :
- Target-specific assays (e.g., enzyme inhibition for kinases or proteases linked to cancer pathways).
- Cytotoxicity screening (e.g., IC₅₀ determination in HeLa or MCF-7 cell lines) .
- Table 2 : Example SAR Modifications
| Modification | Biological Activity (IC₅₀, μM) | Notes |
|---|---|---|
| Triazole → Imidazole | >100 | Loss of target binding |
| Sulfonamide-CH₃ → CF₃ | 0.5–2.0 | Enhanced lipophilicity |
Q. What strategies resolve contradictions in spectroscopic or bioassay data for this compound?
- Case Study : Discrepancies in NMR vs. crystallography data for pyrrolidine ring conformation.
- Resolution :
Dynamic NMR : Variable-temperature experiments to detect ring-flipping dynamics .
X-ray diffraction : Single-crystal analysis (e.g., recrystallized from DCM/MeOH) to confirm solid-state conformation .
- Bioassay Validation :
- Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. Which catalytic systems improve the efficiency of key synthetic steps (e.g., triazole ring formation)?
- Methodology :
- Rhodium catalysis : Rh₂(OAc)₄ for stabilizing carbenoid intermediates in triazole synthesis (yield >70%) .
- Copper(I)-click chemistry : For regioselective triazole formation, though less effective for bulky pyrrolidine derivatives .
- Optimization Tips :
- Catalyst loading (0.5–2 mol%) to balance cost and reactivity.
- Solvent screening (e.g., toluene for non-polar intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
